N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783789
InChI: InChI=1S/C21H18N4OS/c26-19(22-21-24-23-20(27-21)15-10-11-15)13-25-17-9-5-4-8-16(17)12-18(25)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2,(H,22,24,26)
SMILES:
Molecular Formula: C21H18N4OS
Molecular Weight: 374.5 g/mol

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14783789

Molecular Formula: C21H18N4OS

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C21H18N4OS
Molecular Weight 374.5 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylindol-1-yl)acetamide
Standard InChI InChI=1S/C21H18N4OS/c26-19(22-21-24-23-20(27-21)15-10-11-15)13-25-17-9-5-4-8-16(17)12-18(25)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2,(H,22,24,26)
Standard InChI Key MTVRQOOYTPBSQO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5

Introduction

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a complex organic compound that combines elements of thiadiazole and indole rings, linked by an acetamide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.

Synthesis and Preparation

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and indole components. These components are then coupled using appropriate reagents to form the final compound.

Synthesis Steps

  • Preparation of Thiadiazole Component: The synthesis begins with the formation of the 5-cyclopropyl-1,3,4-thiadiazol-2-amine, which can be achieved through condensation reactions involving cyclopropanecarboxylic acid and thiosemicarbazide derivatives.

  • Preparation of Indole Component: The 2-phenyl-1H-indole is prepared through methods such as the Fisher indole synthesis or other indole-forming reactions.

  • Coupling Reaction: The thiadiazole and indole components are then linked via an acetamide bond using appropriate coupling reagents.

Biological Activities

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide may exhibit various biological activities due to its structural features. The indole ring is known for its presence in numerous biologically active compounds, while the thiadiazole ring can contribute to interactions with enzymes and receptors.

Potential Applications

  • Pharmacological Activities: Compounds with similar structures have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

  • Neurological Effects: Indole derivatives are known to interact with neurological targets, suggesting potential applications in neuropharmacology.

Research Findings

Research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is limited, but compounds with similar structures have shown promising results in various biological assays.

Recent Studies

  • Antimicrobial Activity: Thiadiazole-based compounds have demonstrated significant antimicrobial activity against a range of pathogens.

  • Cytotoxicity Studies: Indole derivatives have been investigated for their potential anticancer effects, showing cytotoxicity against certain cancer cell lines.

Future Directions

  • In-depth Biological Evaluation: Comprehensive biological assays are required to determine the compound's efficacy and safety profile.

  • Structural Modifications: Investigating structural analogs could lead to improved biological activities or new applications.

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